3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of benzothiazole and chromone derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-tubercular properties. The specific compound discussed here has been identified as a potential inhibitor of the DprE1 enzyme, which is crucial for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a candidate for anti-tuberculosis drug development.
This compound is classified under the broader category of heterocyclic compounds, specifically as a benzothiazole derivative. Its molecular formula is , with a molecular weight of approximately 434.55 g/mol . The compound has been synthesized and studied in various research contexts, particularly for its pharmacological potential against infectious diseases.
The synthesis of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves several key steps:
The molecular structure of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one features several functional groups that contribute to its biological activity:
The compound can be represented using various structural notations:
InChI=1S/C25H26N2O3S/c1-3-16-12-17-23(29)19(25-26-20...
CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
.
The chemical reactivity of this compound can be explored through various reactions:
The mechanism of action for 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one primarily involves:
The physical properties include:
Chemical properties encompass:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to characterize this compound's purity and structural integrity .
The primary applications of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2